molecular formula C11H18O2 B12780203 Methyl (-)-cis-chrysanthemate CAS No. 55700-72-6

Methyl (-)-cis-chrysanthemate

Cat. No.: B12780203
CAS No.: 55700-72-6
M. Wt: 182.26 g/mol
InChI Key: ITNHSNMLIFFVQC-RKDXNWHRSA-N
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Description

Methyl (-)-cis-chrysanthemate is an organic compound belonging to the ester class. It is derived from chrysanthemic acid and methanol. This compound is known for its role in the synthesis of pyrethroids, which are widely used as insecticides due to their high efficacy and low toxicity to mammals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (-)-cis-chrysanthemate can be synthesized through the esterification of chrysanthemic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale esterification reactors. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques like distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl (-)-cis-chrysanthemate undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form chrysanthemic acid.

    Reduction: Reduction reactions can convert it back to chrysanthemic alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride are used.

    Substitution: Reagents such as sodium methoxide can facilitate substitution reactions.

Major Products

    Oxidation: Chrysanthemic acid.

    Reduction: Chrysanthemic alcohol.

    Substitution: Various substituted chrysanthemates depending on the nucleophile used.

Scientific Research Applications

Methyl (-)-cis-chrysanthemate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of pyrethroid insecticides.

    Biology: Studies on its biological activity help in understanding insecticidal mechanisms.

    Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals.

    Industry: It is crucial in the production of household and agricultural insecticides.

Mechanism of Action

The primary mechanism of action of methyl (-)-cis-chrysanthemate in insecticides involves targeting the nervous system of insects. It binds to sodium channels in nerve cells, causing prolonged activation and leading to paralysis and death of the insect. This selective toxicity is due to the higher affinity of insect sodium channels compared to those in mammals.

Comparison with Similar Compounds

Similar Compounds

  • Permethrin
  • Cypermethrin
  • Deltamethrin

Comparison

Methyl (-)-cis-chrysanthemate is unique due to its specific stereochemistry, which influences its biological activity and efficacy. Compared to other pyrethroids, it offers a balance of high insecticidal potency and low mammalian toxicity, making it a preferred choice in many applications.

Properties

CAS No.

55700-72-6

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

methyl (1S,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C11H18O2/c1-7(2)6-8-9(10(12)13-5)11(8,3)4/h6,8-9H,1-5H3/t8-,9-/m1/s1

InChI Key

ITNHSNMLIFFVQC-RKDXNWHRSA-N

Isomeric SMILES

CC(=C[C@@H]1[C@@H](C1(C)C)C(=O)OC)C

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)OC)C

Origin of Product

United States

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